![molecular formula C29H28OSi B14446468 {4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone CAS No. 76241-27-5](/img/structure/B14446468.png)
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone is a complex organic compound characterized by its unique structural features It contains a methanone group attached to a phenyl ring, which is further substituted with a diphenyl(trimethylsilyl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone typically involves multiple steps, including the formation of the trimethylsilyl group and the subsequent attachment of the diphenylmethyl group to the phenyl ring. Common synthetic routes may include:
Formation of Trimethylsilyl Group: This step involves the reaction of a phenyl compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, using diphenylmethanol and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of {4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Alteration of Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, [4-(dimethylamino)phenyl]phenyl-: Similar structure but with a dimethylamino group instead of the trimethylsilyl group.
Methanone, (3-methylphenyl)phenyl-: Contains a methyl group on the phenyl ring.
Uniqueness
{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
76241-27-5 |
|---|---|
Molekularformel |
C29H28OSi |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
[4-[diphenyl(trimethylsilyl)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H28OSi/c1-31(2,3)29(25-15-9-5-10-16-25,26-17-11-6-12-18-26)27-21-19-24(20-22-27)28(30)23-13-7-4-8-14-23/h4-22H,1-3H3 |
InChI-Schlüssel |
AMMFRNSRXXVXFM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


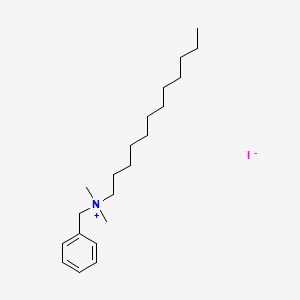
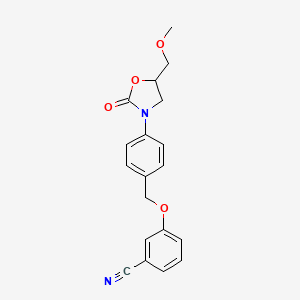

![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)

![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)


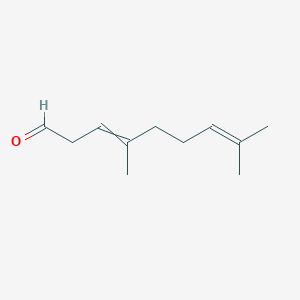
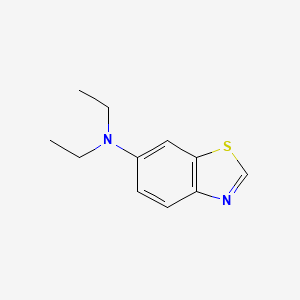
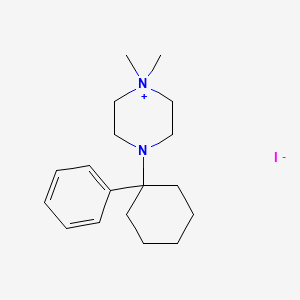
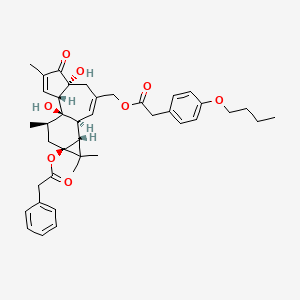
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
